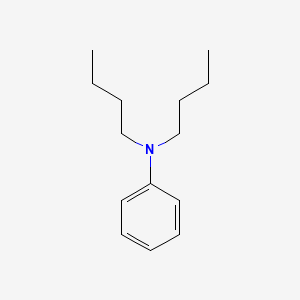

N,N-Dibutylaniline

描述

Significance and Research Context of N,N-Dibutylaniline

The significance of this compound in the scientific community stems from its diverse applications and interesting chemical properties. Historically, its development is tied to the broader exploration of substituted aniline (B41778) derivatives in the early 20th century. chemblink.com Researchers and chemists were interested in these compounds for their potential in creating dyes and rubber chemicals. chemblink.com this compound, in particular, was noted for its stability and solubility in organic solvents, making it a valuable component in various chemical reactions. chemblink.com

Its role as a precursor in the synthesis of dyes, pigments, and pharmaceuticals underscores its importance. chemimpex.comontosight.ai The presence of the two butyl groups on the nitrogen atom enhances its solubility in organic media and influences its reactivity, making it a subject of study in organic synthesis and materials science. chemblink.comchemimpex.com Furthermore, it serves as a crucial component in accelerator systems for the vulcanization of rubber, a process that enhances the material's durability and elasticity. chemblink.com The compound's ability to participate in various chemical transformations, including electrophilic aromatic substitution, makes it a valuable building block for more complex molecules. chemimpex.comevitachem.com

Scope and Objectives of Academic Inquiry for this compound

Academic inquiry into this compound is multifaceted, with several key objectives driving research. A primary focus is on the development of efficient and environmentally benign synthesis methods. Traditional methods for preparing this compound have included the reaction of aniline with tributylphosphate or the reaction of nitrobenzene (B124822) with butyraldehyde (B50154) and hydrogen over a platinum catalyst, which can be costly or require long reaction times. google.com Modern research aims to overcome these limitations by exploring new catalysts and reaction conditions to improve yields and reduce reaction times, such as the use of a palladium catalyst which can produce yields of over 90% in a significantly shorter time frame. google.com

Another major area of investigation is its application in organic synthesis. Researchers are continually exploring its use as a starting material for creating novel organic compounds with specific functionalities. chemblink.com This includes its role in coupling reactions and as a precursor for complex molecular architectures. evitachem.com

In the field of material science, the objective is to understand how the incorporation of this compound into polymers and other materials influences their properties. chemimpex.com Studies focus on its role as a stabilizer in polymer formulations, where it can enhance thermal stability and flexibility. chemimpex.com Research also delves into its potential use in developing organic semiconductors and resins for electronic components. chemimpex.comevitachem.com

Finally, the development of robust analytical techniques for the detection and quantification of this compound is an ongoing objective. This is crucial for quality control in industrial processes and for monitoring its presence in various matrices. Spectroscopic methods like NMR and IR are employed to confirm its structure and purity. evitachem.comrsc.org

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃N | nih.gov |

| Molecular Weight | 205.34 g/mol | nih.gov |

| Appearance | Colorless to yellow or green liquid | chemimpex.com |

| Boiling Point | 269-270 °C | chemimpex.com |

| Density | 0.906 g/mL at 25 °C | chemimpex.com |

| Refractive Index | n20/D 1.518 | chemimpex.com |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), ethyl ether, and benzene (B151609). | ontosight.aitcichemicals.com |

Synthesis and Manufacturing of this compound

Several methods have been developed for the synthesis of this compound. One established industrial process involves the alkylation of aniline with a butylating agent. A common approach is the reaction of aniline with 1-bromobutane. chemicalbook.com

Another significant method involves the reductive amination of butyraldehyde with aniline in the presence of a catalyst and hydrogen gas. A patented process describes the reaction of aniline and n-butyraldehyde in the presence of a palladium catalyst supported on powdered alumina (B75360). google.com This reaction is typically carried out under pressure and at a controlled temperature, yielding this compound in high yields after fractional distillation. google.com The reaction can be completed in a few hours, which is a significant improvement over older methods that required much longer reaction times. google.com

A laboratory-scale synthesis involves the reaction of dibutylamine (B89481) with fluorobenzene (B45895) in the presence of n-butyllithium in a tetrahydrofuran (B95107) and hexane (B92381) solvent mixture. chemicalbook.com This procedure, conducted under an inert atmosphere, produces this compound in good yield after purification by column chromatography. chemicalbook.com

Applications of this compound in Chemical Research

Role in Organic Synthesis

This compound is a versatile reagent and intermediate in organic synthesis. chemimpex.com Its electron-rich aromatic ring and the tertiary amino group make it susceptible to electrophilic aromatic substitution reactions. evitachem.com For instance, it can undergo nitration to form nitro-substituted derivatives. rsc.org

It also participates in coupling reactions. Azo dyes can be synthesized through the diazotization of an aromatic amine followed by coupling with this compound. sigmaaldrich.com These reactions are fundamental in the synthesis of a wide range of colored compounds.

Furthermore, it can be a precursor for the synthesis of more complex molecules. For example, it can be functionalized to produce compounds like 4-hydroxy-N,N-dibutylaniline.

Applications in Material Science

In material science, this compound finds use in the formulation of polymers and other advanced materials. chemimpex.com It can act as a stabilizer in polymer formulations, contributing to enhanced flexibility and thermal stability. chemimpex.com This makes it a valuable additive in the plastics industry. chemimpex.com

Its derivatives are also explored for their potential in creating organic semiconductors and polymers due to their conjugated structures. evitachem.com The electronic properties of the N,N-dibutylanilino group can be tuned to develop materials with specific optical and electronic characteristics. Additionally, it is used in the production of certain types of resins and adhesives for electronic components, where it contributes to their durability and performance. chemimpex.com

Analytical Techniques for this compound

A variety of analytical techniques are employed for the characterization and quantification of this compound.

Spectroscopic Methods

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectra show characteristic absorption bands for the aromatic ring and the C-N bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the arrangement of atoms in the molecule. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy and can be used for structural analysis. nih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for analyzing its derivatives, such as azo dyes. rsc.org

Chromatographic Techniques

Gas Chromatography (GC): GC is a common method for determining the purity of this compound. chemimpex.com When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it allows for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the analysis of this compound and its reaction products, especially for less volatile or thermally sensitive compounds. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-dibutylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPXKEPZZOEPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060618 | |

| Record name | N,N-Dibutylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,N-Dibutylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

613-29-6 | |

| Record name | N,N-Dibutylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dibutylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibutylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIBUTYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46ZZS7JCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Dibutylaniline and Analogous Compounds

N-Alkylation Strategies for Aromatic Amines

The N-alkylation of aromatic amines is a fundamental transformation that introduces alkyl groups onto the nitrogen atom. This can be achieved through several synthetic pathways, with the choice of method often dictated by factors such as cost, desired selectivity, and environmental considerations.

Direct Alkylation Approaches

Direct N-alkylation involves the reaction of an aromatic amine with an alkylating agent. Traditional methods have utilized alkyl halides, but these routes often generate stoichiometric amounts of waste salts. mdpi.com A more atom-economical and environmentally benign approach is the use of alcohols as alkylating agents, which produces water as the sole byproduct. mdpi.comresearchgate.netechemcom.com This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the in-situ oxidation of the alcohol to an aldehyde or ketone, followed by condensation with the amine to form an imine, and subsequent reduction to the N-alkylated amine. mdpi.com

One patented method for preparing N,N-di-n-butylaniline involves the hydrogenation of a mixture of n-butyraldehyde and aniline (B41778) in the presence of a palladium catalyst and acetic acid. This process is conducted at pressures ranging from 500 to 4,000 p.s.i. and temperatures between 10°C and 50°C, with controlled addition of n-butyraldehyde to match the reaction rate, achieving yields over 90% in a significantly shorter time frame (1 to 4 hours) compared to previous methods (over 90 hours). google.com Another approach describes the use of alkyl p-toluenesulfonates as alkylating agents for aniline compounds under alkaline conditions to produce N,N-dialkylaniline compounds. google.com

Various catalysts have been explored to facilitate this transformation, including those based on precious metals like palladium and ruthenium, as well as more accessible base metals such as nickel and cobalt. researchgate.netrug.nlresearchgate.net For instance, an in-situ generated nickel-based catalyst from Ni(COD)₂ and KOH has shown high activity for the selective N-alkylation of anilines with a range of alcohols, including 1-butanol. rug.nl

Industrial Production Considerations and Catalytic Systems

The industrial production of N,N-dialkylanilines has evolved from high-pressure liquid-phase processes using corrosive acid catalysts to more sustainable vapor-phase methods employing solid acid catalysts. iitm.ac.in The choice between liquid and gas phase alkylation depends on various factors, including capital cost, catalyst reusability, and product selectivity.

Liquid-phase alkylation is a common industrial method for producing compounds like N,N-dimethylaniline. In one described process, aniline, methanol (B129727), and sulfuric acid are reacted in an autoclave at elevated temperatures (210-215°C) and pressures (3-3.3 MPa). alfa-chemistry.com After neutralization and separation, the process can achieve a theoretical yield of 96%. alfa-chemistry.com However, this method requires corrosion-resistant equipment, leading to high investment costs. alfa-chemistry.com Another example involves heating aniline, aniline hydrochloride, and methanol in an autoclave to produce N,N-dimethylaniline. prepchem.com The use of phosphorus oxyhalides, such as phosphorus oxychloride, as catalysts for the reaction of aromatic amines with alcohols at elevated temperature and pressure has also been patented. google.com

Homogeneous catalysts, including ruthenium and iridium complexes, have demonstrated high efficiency for N-alkylation in the liquid phase. researchgate.netorganic-chemistry.org For instance, a nickel-based catalyst system has been effectively used for the N-alkylation of various aniline derivatives with 1-butanol. rug.nl

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Aniline, n-Butyraldehyde, H₂ | Palladium on Alumina (B75360), Acetic Acid | 18-20°C, 3000 p.s.i. | N,N-Dibutylaniline | >90% | google.com |

| Aniline, Methanol, Sulfuric Acid | - | 210-215°C, 3-3.3 MPa | N,N-Dimethylaniline | 96% (theoretical) | alfa-chemistry.com |

| Aniline, 1-Butanol | Ni(COD)₂ / KOH | 140°C, 18h | N-Butylaniline derivatives | 32-86% | rug.nl |

| Aniline, Benzyl (B1604629) Alcohol | Hf-Beta Zeolite | - | N-Benzylaniline | >97% selectivity | acs.orgcsic.es |

| Aniline, Benzyl Alcohol | Zr-Beta Zeolite | - | N-Benzylaniline | >97% selectivity | acs.orgcsic.es |

Gas-phase alkylation over solid acid catalysts offers several advantages over liquid-phase methods, including easier catalyst separation and reduced corrosion issues. iitm.ac.in This method is particularly suitable for continuous processes. iitm.ac.in Various solid acids, such as oxides, supported oxides, and zeolites, have been investigated for the vapor-phase alkylation of aniline. iitm.ac.in For example, the alkylation of aniline with ethanol (B145695) has been studied over a series of H-ZSM-5 zeolites. iitm.ac.in The reaction temperature and the nature of the catalyst significantly influence the product distribution, with N-alkylation favored at lower temperatures and C-alkylation becoming more prominent at higher temperatures. google.com

Japanese patents describe the gas-phase reaction of aniline with alcohols or ethers using silica-alumina catalysts with a controlled silica (B1680970) content, or with boron-aluminum or iron phosphate (B84403) catalysts. google.com Another patent details a process for the mono-N-alkylation of anilines using C1 to C5 alcohols or ethers over gallosilicate molecular sieves at temperatures between 200°C and 500°C. google.com

The activity and selectivity of solid acid catalysts in aniline alkylation are closely linked to their structural and acidic properties. researchgate.net Both Brønsted and Lewis acid sites can play a role in the reaction mechanism. researchgate.net The strength and distribution of these acid sites are crucial in determining whether N-alkylation or C-alkylation is favored. Generally, weak and moderate acid sites are sufficient for N-alkylation, while strong acid sites are required for C-alkylation. semanticscholar.org

Zeolites, with their well-defined pore structures and tunable acidity, are particularly effective catalysts. iitm.ac.in For instance, H-ZSM-5 has been extensively studied for aniline alkylation with various alcohols. iitm.ac.iniitm.ac.in The SiO₂/Al₂O₃ ratio of the zeolite, which influences its acidity, has a significant impact on catalytic performance. iitm.ac.in Nanosized zeolite beta has also been shown to be a highly active catalyst for the direct N-alkylation of amines with alcohols. rsc.org The three-dimensional framework of zeolites like ZSM-5, HY, and HX, combined with mild acidity, appears to be more suitable for aniline alkylation than zeolites with a unidimensional framework and strong acidity, such as mordenite. iitm.ac.in

Metal oxides, both as supports and as active catalysts, play a significant role in aniline alkylation. Alumina is often cited as a good catalyst for the vapor-phase alkylation of aniline with methanol. iitm.ac.in The introduction of metal oxides can modify the acidity and, consequently, the catalytic activity of the system. For example, the addition of vanadia to zeolites has been shown to enhance their alkylation activity. iitm.ac.in Similarly, gold nanoparticles supported on various metal oxides have been used for the N-alkylation of aniline with benzyl alcohol, with the support influencing the size and stability of the gold nanoparticles. mdpi.com

Spinel-type mixed metal oxides, such as chromium-manganese ferrospinels, have demonstrated remarkable activity and selectivity for the N-monomethylation of aniline. The cation distribution within the spinel structure is a key factor in determining their catalytic performance. Mn-Cu ferrites have also been studied as catalysts for aniline methylation, with their activity correlating with their surface acidity. scispace.com

| Catalyst | Alkylating Agent | Key Findings | Reference |

| H-ZSM-5 Zeolite | Ethanol | SiO₂/Al₂O₃ ratio of 70 provides optimal activity and selectivity. N-alkylation is favored at lower temperatures. | iitm.ac.in |

| Nanosized Zeolite Beta | Alcohols | High catalytic activity for direct N-alkylation. | rsc.orglookchem.com |

| Vanadium-modified Zeolites | Ethanol | Enhanced alkylation activity compared to unmodified zeolites. | iitm.ac.in |

| Gold on Metal Oxides | Benzyl Alcohol | Support influences Au particle size and catalytic activity. | mdpi.com |

| CrₓMn₁₋ₓFe₂O₄ Spinels | Methanol | High activity and selectivity for N-monomethylation. | |

| Mn-Cu Ferrites | Methanol | Catalytic activity increases with copper content and surface acidity. | scispace.com |

| Hf-Beta and Zr-Beta Zeolites | Benzyl Alcohol | Highly active and selective for N-alkylation, proceeding via a hydrogen borrowing mechanism. | acs.orgcsic.es |

Catalytic Activity of Solid Acid Catalysts

Role of Clays (B1170129) and Zeolites

Clays and zeolites have emerged as versatile and environmentally benign catalysts for the N-alkylation of anilines. Their acidic properties, shape selectivity, and high surface area contribute to their catalytic efficacy.

Montmorillonite (B579905) clays, a type of smectite clay, have been utilized as solid acid catalysts in various organic transformations, including the condensation of N,N-dimethylaniline with aromatic aldehydes. tandfonline.com These clays are known for their strong acidity, non-corrosivity, and mild reaction conditions. tandfonline.com For instance, Montmorillonite K-10 has been successfully used as a catalyst in the synthesis of triarylmethanes, which involves the reaction of N,N-dimethylaniline. tandfonline.com While not a direct synthesis of this compound, this demonstrates the utility of clays in reactions involving N,N-dialkylated anilines. In a more direct application, a Ni/O-clay catalyst was investigated for the alkylation of aniline with benzyl alcohol, demonstrating 70% conversion of aniline. researchgate.netresearchgate.net The mesoporous structure and the presence of strong and medium acidic sites on the clay were found to enhance catalytic activity. researchgate.netresearchgate.net Copper(II)-exchanged montmorillonite clay has also been reported as a catalyst for N,N-dibenzylation reactions. researchgate.net

Zeolites, crystalline aluminosilicates with well-defined pore structures, are highly effective catalysts for N-alkylation of anilines, offering shape selectivity that can control the degree of alkylation. google.com The reaction of anilines with alcohols over zeolite catalysts can yield N-mono- and N,N-dialkylated products. google.comgoogle.com The product distribution is influenced by the zeolite type, reaction temperature, and the ratio of aniline to alcohol. google.comgoogle.com For example, zeolites with pore diameters between 6 and 8 angstroms, such as S-115 zeolite, have shown high selectivity for N-alkylation over C-alkylation at temperatures between 250°C and 350°C. google.com At 300°C, S-115 zeolite favors the formation of N-methylaniline with virtually no C-alkylation, in contrast to Y-type zeolites which show some C-alkylation. google.com The selectivity towards N,N-dialkylanilines is favored by lower aniline flow rates (longer residence times) and higher alcohol-to-aniline ratios. google.com

Lewis acid-containing zeolites, such as Hf-Beta and Zr-Beta, have been shown to be highly active and selective for the N-alkylation of aniline with benzyl alcohol, proceeding via a "borrowing hydrogen" mechanism. csic.esacs.org In these systems, the active sites are believed to be open metal sites within the zeolite framework. csic.esacs.org A study using a commercially available Beta zeolite with Brønsted acid sites showed significantly lower conversion and selectivity, highlighting the importance of Lewis acidity for this transformation. csic.esacs.org

The performance of various zeolite catalysts in the alkylation of aniline is summarized in the table below.

Table 1: Performance of Zeolite Catalysts in Aniline Alkylation

| Catalyst | Reactants | Temperature (°C) | Aniline Conversion (%) | Product Selectivity (%) | Reference |

|---|---|---|---|---|---|

| S-115 | Aniline, Methanol | 300 | - | High N-alkylation, no C-alkylation | google.com |

| Y-type Zeolites | Aniline, Methanol | 300 | - | N-alkylation and some C-alkylation | google.com |

| HY/SiO₂ | Aniline, N,N-diethylaniline | 250 | - | N-ethylaniline (22%), N,N-diethylaniline (51%) | google.com |

| HY/γ-Al₂O₃ | Aniline, N,N-diethylaniline | 250 | - | N-ethylaniline (26%), N,N-diethylaniline (48%) | google.com |

| Hf-Beta | Aniline, Benzyl alcohol | 150 | >99 | N-benzylaniline (>97%) | csic.esacs.org |

| Zr-Beta | Aniline, Benzyl alcohol | 150 | >99 | N-benzylaniline (>97%) | csic.esacs.org |

| Al-Beta (Brønsted) | Aniline, Benzyl alcohol | 150 | 12 | N-benzylaniline (43%) | csic.esacs.org |

Supported Metal Salt Catalysts

Supported metal salt catalysts offer another effective route for the N-alkylation of anilines. These catalysts typically consist of a metal salt dispersed on a high-surface-area support, such as silica or alumina. This method often provides high catalytic activity and selectivity, with the support material playing a crucial role in the catalyst's performance.

Nickel-based catalysts, in particular, have been widely studied. Nickel supported on various metal oxides like alumina and silica are used in hydrogenation and other catalytic processes. sigmaaldrich.com For instance, a catalyst comprising nickel and copper nanoparticles supported on γ-Al₂O₃ has been shown to be effective for the N-alkylation of amines with alcohols. researchgate.net The combination of nickel and copper often leads to enhanced catalytic activity compared to the individual metals. researchgate.net Similarly, supported ferric perchlorate (B79767) (Fe(ClO₄)₃/SiO₂) has demonstrated high efficiency and selectivity for the N-alkylation of aromatic amines with alcohols, producing secondary amines in good to excellent yields with water as the only byproduct. researchgate.net

The development of catalysts from hydrotalcite-like precursors, which are layered double hydroxides, has led to active systems for the conversion of anilines. For example, copper-doped porous metal oxides derived from synthetic hydrotalcites have been used to synthesize benzimidazoles from 1,2-diaminobenzenes and methanol, a reaction that involves N-alkylation steps. rsc.org

A study on the N-alkylation of aniline with benzyl alcohol using various supported metal salt catalysts is presented in the following table.

Table 2: Performance of Supported Metal Salt Catalysts in Aniline N-Alkylation

| Catalyst | Support | Reactants | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Ni (30) | Organoclay | Aniline, Benzyl Alcohol | 70 | 70 | 75 (to Benzylideneaniline) | researchgate.netresearchgate.net |

| Fe(ClO₄)₃ | SiO₂ | Aromatic amines, Alcohols | 60 | - | Good to excellent | researchgate.net |

| Ni, Cu | γ-Al₂O₃ | Amines, Alcohols | - | - | High | researchgate.net |

| Cu-PMO | - | 2-Nitroaniline, Methanol | 250 | 38 | High (to Benzimidazole) | rsc.org |

| Ni-PMO | - | 2-Nitroaniline, Methanol | 250 | 46 | High (to Benzimidazole) | rsc.org |

Mechanistic Studies of Alkylation Reactions

The N-alkylation of anilines with alcohols over heterogeneous and homogeneous catalysts often proceeds through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. This mechanism involves a sequence of steps:

Dehydrogenation of the alcohol: The alcohol is first dehydrogenated on the catalyst surface to form the corresponding aldehyde or ketone.

Condensation: The newly formed carbonyl compound then condenses with the amine to form an imine intermediate.

Hydrogenation of the imine: The imine is subsequently hydrogenated by the hydrogen atoms that were "borrowed" in the first step, yielding the N-alkylated amine product.

Kinetic studies and computational analysis have provided deeper insights into this mechanism. For the alkylation of aniline with benzyl alcohol over a Ni/O-clay catalyst, the reaction was found to follow the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism, with a calculated activation energy of 37 kcal/mol. researchgate.netresearchgate.net In another study on the N-alkylation of benzyl alcohol with aniline over a niobium oxide catalyst, kinetic analysis revealed a first-order reaction that is predominantly governed by the alcohol concentration, supporting an SN1-type mechanism involving a carbocation intermediate. sioc-journal.cn

Computational studies on the N-alkylation of anilines with alcohols catalyzed by a tungsten complex suggested that the catalytic cycle involves the formation of a tungsten-hydride species which then reduces the imine intermediate. sci-hub.se Similarly, a computational study on a nickel single-atom catalyst for amine alkylation also pointed towards a borrowing hydrogen mechanism. uio.no

Deuterium (B1214612) labeling experiments have been instrumental in confirming the hydrogen transfer steps. In one such study, the reaction of a deuterated amine with a deuterated alcohol resulted in a product with deuterium only on the nitrogen atom, providing clear evidence for the borrowing hydrogen pathway. nih.gov

Alternative C-N Bond Formation Routes

Beyond direct N-alkylation, other powerful methods for forming C-N bonds are employed in the synthesis of N,N-disubstituted anilines and their analogs. The Ullmann reaction and Buchwald-Hartwig amination are two prominent examples of cross-coupling reactions that are widely used for this purpose.

Ullmann Reaction in Diarylamine Synthesis

The Ullmann reaction, first reported in 1901, is a copper-catalyzed condensation of an aryl halide with a nucleophile, such as an amine, to form a new C-N bond. google.comnih.govmdpi.com This reaction is particularly useful for the synthesis of diarylamines. The classical Ullmann reaction often requires harsh conditions, including high temperatures (typically above 200°C) and the use of stoichiometric amounts of copper. nih.gov

The mechanism of the Ullmann reaction is complex and can proceed through different pathways, including a free radical mechanism or an ionic mechanism involving an organocuprate intermediate. mdpi.com A more widely accepted mechanism for Ullmann-type couplings involves a Cu(I)/Cu(III) catalytic cycle. iitm.ac.in The development of ligand-accelerated Ullmann reactions has significantly improved the reaction conditions, allowing for lower temperatures and catalyst loadings. sci-hub.secsic.es Ligands such as N,N-dimethylglycine and various diamines have been shown to be effective in promoting the coupling of aryl halides with amines. sci-hub.senih.gov

The Ullmann reaction has been successfully applied to the synthesis of a wide range of diarylamines, including those with various functional groups. researchgate.netsci-hub.se

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination, developed in the mid-1990s, is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide (like a triflate) and an amine. researchgate.netsioc-journal.cnacs.org This reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds due to its broad substrate scope, high efficiency, and mild reaction conditions. researchgate.netacs.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

Oxidative addition: The aryl halide adds to a Pd(0) complex to form a Pd(II) species. researchgate.netacs.org

Amine coordination and deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex. sioc-journal.cn

Reductive elimination: The C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst. researchgate.netacs.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Early systems used simple phosphine (B1218219) ligands, but the development of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) and N-heterocyclic carbene (NHC) ligands has greatly expanded the scope and efficiency of the reaction. researchgate.netchemrxiv.orgacs.org

The Buchwald-Hartwig amination is highly effective for the synthesis of N,N-dialkylanilines. For example, the palladium-catalyzed coupling of aryl triflates with dimethylamine (B145610) using a Pd₂(dba)₃/XPhos catalytic system provides N,N-dimethylaniline derivatives in excellent yields. researchgate.netchemrxiv.org This method is tolerant of a wide range of functional groups. chemrxiv.org A gram-scale synthesis of this compound has been reported using an immobilized NHC-Pd complex, demonstrating the industrial applicability of this methodology. acs.org

Table 3: Comparison of Ullmann and Buchwald-Hartwig Reactions for C-N Bond Formation

| Feature | Ullmann Reaction | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Halide | Aryl iodides, bromides | Aryl chlorides, bromides, iodides, triflates |

| Reaction Conditions | Often harsh (high temp.) | Generally mild |

| Ligands | Often used to improve conditions | Crucial for efficiency and scope |

| Substrate Scope | Good for diarylamines | Very broad, including N,N-dialkylanilines |

| Functional Group Tolerance | Can be limited by harsh conditions | Generally very high |

Reaction Mechanisms and Reactivity of N,n Dibutylaniline

Electrophilic Aromatic Substitution Reactions

The dibutylamino group is a powerful activating group in electrophilic aromatic substitution (SEAr) reactions. libretexts.org The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring and making it more nucleophilic. lkouniv.ac.inijrar.org This enhanced nucleophilicity makes the aromatic ring highly reactive towards electrophiles.

The activating nature of the dibutylamino group also dictates the regioselectivity of electrophilic attack. The delocalization of the nitrogen's lone pair preferentially increases the electron density at the ortho and para positions relative to the meta position. This can be visualized by examining the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn in which the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. lkouniv.ac.in

Attack at the meta position does not allow for this direct delocalization of the positive charge onto the nitrogen, resulting in a less stable intermediate. lkouniv.ac.in Consequently, electrophilic substitution on N,N-Dibutylaniline occurs almost exclusively at the ortho and para positions. lkouniv.ac.inwikipedia.org

While both ortho and para positions are activated, the para position is generally favored due to steric hindrance. The bulky butyl groups on the nitrogen atom impede the approach of the electrophile to the adjacent ortho positions. Therefore, electrophilic aromatic substitution reactions on this compound typically yield the para-substituted product as the major isomer. rsc.org High para-selectivity has been observed in various functionalization reactions of N,N-dialkylanilines. researchgate.net

| Substituent Group | Activating/Deactivating Effect | Directing Effect | Primary Reason for Regioselectivity |

|---|---|---|---|

| -N(C4H9)2 | Strongly Activating | Ortho, Para-Directing | Resonance stabilization of ortho and para intermediates; steric hindrance favors para-substitution. lkouniv.ac.inrsc.org |

| -OH | Strongly Activating | Ortho, Para-Directing | Resonance stabilization of ortho and para intermediates. mdma.ch |

| -CH3 | Activating | Ortho, Para-Directing | Inductive effect and hyperconjugation stabilize ortho and para intermediates. lkouniv.ac.in |

| -NO2 | Strongly Deactivating | Meta-Directing | Inductive and resonance withdrawal of electrons destabilizes ortho and para intermediates more than meta. lkouniv.ac.in |

The Friedel-Crafts alkylation of this compound with alkenes presents a challenge for traditional Lewis acid catalysts like AlCl3. The basic nitrogen atom of the aniline (B41778) readily complexes with the Lewis acid, deactivating the catalyst and preventing the desired reaction from occurring. libretexts.orgresearchgate.netnih.gov

However, alternative catalytic systems have been developed to overcome this limitation. For instance, yttrium-based catalysts have been shown to effectively catalyze the ortho-selective C-H addition of N,N-dimethylanilines to alkenes. rsc.org This transformation proceeds via a distinct mechanism from the classic electrophilic aromatic substitution and provides a route to branched alkylated anilines that are otherwise difficult to access. rsc.org The reaction is highly regioselective, affording exclusively the ortho-alkylation products. rsc.org

Gold(I) complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands, have emerged as highly effective catalysts for the Friedel-Crafts reaction between N,N-dialkylanilines and alkenes. researchgate.netnih.govresearchgate.net Unlike traditional Lewis acids, these gold catalysts are not deactivated by the amine.

The catalytic cycle is believed to proceed via an electrophilic aromatic substitution mechanism. researchgate.netnih.gov The cationic gold(I) center activates the C=C double bond of the alkene, making it more electrophilic. researchgate.netnih.govdntb.gov.ua The electron-rich aromatic ring of the N,N-dialkylaniline then attacks this activated alkene. Theoretical studies on the reaction with N,N-dimethylaniline have shown that the formation of the para-substituted product is energetically more favorable, which aligns with experimental observations of high para-selectivity. researchgate.netnih.gov The selectivity for branched or linear products depends on the structure of the alkene substrate, following either Markovnikov or anti-Markovnikov addition rules. nih.govresearchgate.net

| Catalyst System | Substrate Example | Key Features | Observed Selectivity |

|---|---|---|---|

| Cationic half-sandwich yttrium alkyl complex | N,N-dimethylaniline and 1-hexene | Overcomes Lewis acid incompatibility; proceeds via C-H activation. | Exclusively ortho-selective for branched alkylation products. rsc.org |

| Cyclic diaminocarbene-Gold(I) complex | N,N-dimethylaniline and α-methylstyrene | Catalyst is not deactivated by the amine; activates the alkene for electrophilic attack. | High para-selectivity; product structure (branched/linear) depends on the alkene. researchgate.netnih.gov |

Catalysis in Electrophilic Aromatic Substitution

Friedel-Crafts Reactions with Alkenes

Oxidation Reactions of N,N-Dialkylanilines

The nitrogen atom and the activated aromatic ring of N,N-dialkylanilines like this compound are susceptible to oxidation. Metabolic studies on N,N-dimethylaniline have identified several key oxidative pathways, which are generally applicable to other N,N-dialkylanilines. These include N-oxidation to form the corresponding N-oxide, N-dealkylation to produce a secondary amine and an aldehyde, and ring hydroxylation, typically at the para position. nih.gov

Peroxides are effective reagents for the oxidation of N,N-dialkylanilines. The reaction can be controlled to favor specific products. A common transformation is the oxidation of the nitrogen atom to form an N,N-dialkylaniline N-oxide. For instance, the oxidation of 2-iodo-N,N-dialkylanilines with dimethyldioxirane (B1199080) yields the corresponding 2-iodyl-N,N-dialkylaniline oxides. semanticscholar.org

This initial oxidation to the N-oxide can be a strategic step to enable further functionalization. The N-oxide is more reactive and can undergo rearrangements or group transfer reactions. acs.orgnih.gov For example, N,N-dialkylaniline N-oxides can be treated with reagents like triflic anhydride (B1165640), leading to ortho-hydroxylation. acs.orgnih.gov This method provides a metal-free route to functionalized anilines. acs.orgnih.gov

Hydrogen peroxide, a green oxidant, can also be used, often in conjunction with a catalyst. mdpi.com The decomposition of peroxides in the presence of N,N-dimethylaniline has been noted to produce various products, indicating the generation of radical species. researchgate.net The reaction of N,N-dimethylaniline N-oxide with acetic anhydride has been studied to understand the mechanism, which involves a rearrangement to yield o-acetoxy-N,N-dimethylaniline. acs.org These pathways highlight the versatility of peroxide-mediated oxidations in the chemistry of N,N-dialkylanilines.

Aerobic Oxidation Utilizing Metal Catalysts

The aerobic oxidation of N,N-dialkylanilines, including this compound, represents a significant area of research, focusing on the conversion of these compounds into valuable products using molecular oxygen as a green and atom-economical oxidant. This process is typically facilitated by metal catalysts, which activate the substrate or oxygen, enabling selective oxidation under milder conditions than traditional methods.

Binuclear Copper-Catalyzed Processes

Binuclear copper complexes have emerged as highly effective catalysts for the aerobic oxidation of N,N-dialkylanilines. researchgate.net These catalysts often mimic the active sites of copper-containing enzymes and exhibit unique catalytic activity compared to simple copper salts. A notable example is the binuclear paddle-wheel copper salicylate (B1505791) complex, [Cu(Sal)₂(NCMe)]₂, which has demonstrated high efficiency in catalyzing the aerobic oxidation of N,N-dimethylanilines to their corresponding N-methyl-N-phenylformamides. researchgate.net

For this compound, this catalytic system would be expected to proceed through the formation of an N-butyl-N-phenylbutaniminium ion, which then undergoes further transformation.

Formation of Formamides and Demethylated Products

The aerobic oxidation of N,N-dialkylanilines catalyzed by metal complexes typically yields a mixture of products, primarily N-alkyformamides and dealkylated anilines. In the case of N,N-dimethylaniline oxidation catalyzed by a binuclear copper-salicylate complex, N-methyl-N-phenylformamide is the major product, accompanied by the demethylated product, N-methylaniline. researchgate.net

The formation of these products can be rationalized through the fate of the iminium ion intermediate. The iminium cation can undergo nucleophilic attack by water or other oxygen species present in the reaction mixture. This leads to the formation of a carbinolamine intermediate. rsc.org Decomposition of the carbinolamine can then proceed via two main pathways:

Oxidation to an N-alkylformamide.

Hydrolysis to yield a dealkylated secondary amine and an aldehyde (in this case, butyraldehyde (B50154) from the butyl group). researchgate.net

For this compound, the expected products from such a process would be N-butyl-N-phenylformamide and the de-butylated product, N-butylaniline. The relative yields of these products can be influenced by reaction conditions such as temperature, solvent, and the specific catalyst used. researchgate.net For instance, studies on N,N-dimethylanilines have shown that electron-withdrawing or electron-donating substituents on the aniline ring can affect the product distribution and reaction rates. researchgate.net

Table 1: Representative Product Yields in Binuclear Copper-Catalyzed Aerobic Oxidation of a Substituted N,N-Dimethylaniline Reaction conditions: N-(4-bromophenyl)-N,N-dimethylaniline (0.5 mmol), binuclear copper catalyst (1 mol%), TBAC (2 mol%), NaBF₄ (30 mol%), MeCN (1.0 mL), O₂ balloon, 40°C, 0.75 h.

| Product | Structure | Isolated Yield |

| N-(4-bromophenyl)-N-methylformamide | Br-C₆H₄-N(CH₃)CHO | 56% |

| 4-bromo-N-methylaniline | Br-C₆H₄-NH(CH₃) | 38% |

Degradation Pathways and Stability

The stability of this compound is influenced by various factors, including temperature and the chemical environment. Understanding its degradation pathways is crucial for its application and environmental fate.

Thermal Degradation Mechanisms

Tertiary anilines like this compound can undergo thermal degradation, although they are generally stable at moderate temperatures. Studies on related compounds, such as N,N-dimethylaniline, indicate that thermal decomposition can occur, especially during processing with other materials at elevated temperatures. researchgate.net The degradation of tributylamine, a related tertiary amine, when passed through a hot gas chromatography column, was observed to yield dibutylamine (B89481), suggesting thermal decomposition via cleavage of an alkyl-nitrogen bond. dtic.mil For this compound, high temperatures could potentially lead to homolytic cleavage of the N-butyl or N-phenyl bonds, initiating radical chain reactions. However, specific mechanistic studies on the purely thermal degradation of this compound are not extensively documented in the reviewed literature.

Role of Anions in Degradation Processes

Anions can play a significant role in the degradation of organic molecules, including this compound. rsc.org Their influence can be multifaceted, acting as nucleophiles, bases, or participants in radical scavenging processes. researchgate.netnih.gov For example, in the degradation of other organic pollutants, anions like carbonate (CO₃²⁻), bicarbonate (HCO₃⁻), and nitrate (B79036) (NO₃⁻) are known to scavenge reactive radical species such as hydroxyl radicals (•OH), which can decrease the rate of oxidative degradation. researchgate.netnih.gov

Conversely, anions can also participate directly in degradation pathways. In the context of ionic liquid-catalyzed degradation of polymers, anions are shown to form strong hydrogen bonds with substrates, rendering certain sites more susceptible to nucleophilic attack. rsc.org In a non-radical pathway, an anion could act as a nucleophile, attacking one of the butyl groups of this compound in an SN2 reaction, leading to dealkylation. The specific role and impact of an anion depend on its intrinsic properties (nucleophilicity, basicity, redox potential) and the reaction conditions.

Closed-Shell SN2-Centered Degradation Pathways

Degradation of this compound can proceed through a closed-shell SN2 (bimolecular nucleophilic substitution) mechanism. This pathway does not involve radical intermediates. Instead, it involves the attack of a nucleophile on one of the electrophilic α-carbon atoms of the butyl groups attached to the nitrogen.

This mechanism is well-established for the dealkylation of tertiary amines and quaternary ammonium (B1175870) salts. nih.govcdnsciencepub.com The reaction involves a concerted step where the nucleophile forms a new bond with the α-carbon, and the carbon-nitrogen bond breaks simultaneously, with the aniline moiety acting as the leaving group.

Scheme 1: Proposed SN2 Degradation of this compound

(Where Nu⁻ represents a nucleophile)

The resulting N-butylanilide anion would then be protonated by a proton source in the medium. The feasibility of this pathway is dependent on the strength of the nucleophile and the steric hindrance around the α-carbon. While sterically more hindered than a methyl group, the butyl group's primary carbon is still susceptible to SN2 attack. This type of degradation pathway has been proposed for trialkylammonium salts, highlighting its relevance in the degradation of related amine compounds. windows.net

C-H and C-N Bond Activation Studies

This compound is a substrate for numerous studies involving the functionalization of otherwise inert C-H and C-N bonds. These reactions are central to modern synthetic chemistry, offering atom-economical routes to complex molecules.

C-H Bond Activation: The C-H bonds in this compound, both on the aromatic ring and on the N-butyl groups, can be selectively activated. The oxidative C-H bond activation of N,N-dialkylanilines is a key process in drug metabolism and synthetic chemistry. frontiersin.org Computational studies on N,N-dimethylaniline have shown that N-dealkylation mediated by biomimetic iron(IV)-oxo complexes proceeds via a Hydrogen Atom Transfer (HAT) mechanism, where a hydrogen is abstracted from the carbon alpha to the nitrogen. frontiersin.org This initial C-H activation is followed by a rapid "oxygen rebound" step to form a hydroxylated intermediate. nih.govfrontiersin.org

Metal-free methods for aryl C-H amination have also been developed through electrochemical oxidation, which initially forms a radical cation by removing an electron from the nitrogen atom. rsc.org Furthermore, transition metals like copper and palladium are widely used to catalyze the oxidative coupling of N,N-dialkylanilines with various partners. csic.esbeilstein-journals.org For instance, copper-catalyzed C-H amidation of the N-alkyl group can occur with reagents like tert-butyl hydroperoxide (TBHP) as the oxidant. beilstein-journals.org

C-N Bond Activation: While C-N bonds are generally robust, their cleavage provides a powerful strategy for molecular diversification. arkat-usa.org The activation of the C(sp³)–N bond in tertiary amines, including N,N-dialkylanilines, often requires pre-activation of the nitrogen atom to form a better leaving group, such as a quaternary ammonium salt. rsc.org Palladium-catalyzed Sonogashira coupling, for example, can proceed through the cleavage of a C-N bond in benzylic ammonium salts. arkat-usa.org

A transition-metal-free approach involves using in situ generated difluorocarbene. nih.gov The carbene reacts with the tertiary amine to form an ammonium ylide. This intermediate activates the α-carbon, making it susceptible to nucleophilic attack by a halide, which cleaves the C-N bond and leads to versatile functionalized products. nih.gov Photocatalysis is another emerging strategy for cleaving C-N bonds under mild, visible-light-mediated conditions. rsc.org

Applications and Functionalization in Advanced Chemical Research

Role as a Building Block in Complex Molecule Synthesis

As a versatile building block, N,N-Dibutylaniline participates in a range of organic reactions, enabling the construction of more intricate molecular architectures. chemimpex.com Its chemical nature allows it to function as a key precursor in the production of specialized chemicals for various industries. chemimpex.comontosight.ai

Synthesis of Dyes and Pigments

In the manufacturing of colorants, this compound functions as an important intermediate, particularly as a coupling agent. chemimpex.com The presence of the dialkylamino group on the aniline (B41778) structure is a common feature in the synthesis of certain classes of dyes. While specific dye structures derived directly from this compound are proprietary, its role is analogous to other N,N-dialkylanilines used extensively in the dye industry to create a wide spectrum of colors. chemimpex.comontosight.ai

Pharmaceutical and Agrochemical Intermediates

The compound is employed as a foundational element in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors. chemimpex.comontosight.ai Its structure serves as a starting point for building active ingredients used in various products. Research and development in these fields utilize intermediates like this compound to create novel compounds with specific biological activities. chemimpex.com

Table 1: Applications of this compound in Chemical Synthesis

| Application Area | Role of this compound | Industry Sector |

| Dye Synthesis | Coupling Agent / Intermediate | Textile, Printing chemimpex.com |

| Pharmaceuticals | Building Block / Intermediate | Pharmaceutical chemimpex.comontosight.ai |

| Agrochemicals | Building Block / Intermediate | Agriculture chemimpex.comontosight.ai |

Contributions to Polymer Science

This compound is utilized in polymer science to modify and preserve the integrity of polymer-based materials. chemimpex.com Its functions include protecting polymers from degradation and improving their physical characteristics for specific applications. chemimpex.comwikipedia.org

Stabilizer in Polymer Formulations

Polymer stabilizers are additives that inhibit degradation processes caused by factors like heat, oxidation, and UV light. wikipedia.org this compound is used as a stabilizer in certain polymer formulations, helping to prevent the chemical breakdown of the material. chemimpex.com This stabilization extends the useful lifespan and maintains the performance of plastic and rubber products. chemimpex.comwikipedia.org Its stability under various conditions makes it a reliable choice for inclusion in a wide range of formulations. chemimpex.com

Enhancement of Polymer Properties

Beyond stabilization, this compound is incorporated into polymer formulations to actively enhance their material properties. chemimpex.com Research indicates its use can improve key characteristics such as flexibility and thermal stability. chemimpex.com This makes it a valuable component in the plastics industry for developing materials with tailored performance profiles. chemimpex.com

Table 2: Role of this compound in Polymer Science

| Contribution | Description | Effect on Polymer |

| Stabilization | Acts as a chemical stabilizer to inhibit degradation from environmental factors. chemimpex.com | Extends useful lifespan, prevents chemical breakdown. chemimpex.comwikipedia.org |

| Property Enhancement | Is added to formulations to improve physical characteristics. chemimpex.com | Increases flexibility and thermal stability. chemimpex.com |

Utility in Materials Science

The applications of this compound extend into the broader field of materials science, where it contributes to the development of specialized materials. chemimpex.com Its properties are leveraged in the creation of protective coatings and electronic components.

One significant application is in the formulation of corrosion inhibitors for metals. chemimpex.comontosight.ai These inhibitors are crucial in industrial settings for protecting equipment from environmental degradation, thereby prolonging its lifespan and reducing maintenance costs. chemimpex.com In the electronics sector, this compound is utilized in the production of certain types of resins and adhesives, contributing to the durability and performance of electronic components. chemimpex.com

This compound is a tertiary amine with the chemical formula C₆H₅N(C₄H₉)₂. It is a versatile organic compound utilized in various sectors of advanced chemical research due to its unique electronic and structural properties. This article explores its specific applications in corrosion inhibition, electronic materials, catalysis, and the development of photosensitizers.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Detection and Quantification

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like N,N-Dibutylaniline. Its high resolving power, coupled with sensitive detectors, allows for effective separation from complex mixtures and quantification at trace levels.

Gas Chromatography (GC) with Selective Detectors

The choice of detector is critical in gas chromatography, dictating the sensitivity and selectivity of the analysis. For nitrogen-containing compounds such as this compound, several detectors are employed.

Flame Ionization Detection (FID) is a widely used, robust detector for organic compounds. The analysis of aromatic amines by GC-FID is a well-established method. nih.gov In this technique, the column effluent is mixed with hydrogen and air and then ignited. The combustion of organic compounds like this compound produces ions that generate a current, which is proportional to the amount of carbon in the analyte.

For the analysis of related aromatic amines, such as N,N-dimethylaniline, methods often involve sample collection on an adsorbent material, desorption with a solvent like ethanol (B145695), and subsequent analysis by GC-FID. chemicalbook.comscribd.com While highly reliable for general organic compound detection, the FID is not specific to nitrogen compounds.

A typical GC-FID setup for aromatic amine analysis might involve the following parameters, though they would be optimized specifically for this compound:

| Parameter | Example Value |

| Column Type | 95% Dimethyl / 5% diphenylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 - 300 °C |

| Carrier Gas | Nitrogen or Helium |

| Oven Program | Initial 80°C, ramp to 180°C at 5°C/min |

This table presents example parameters based on methods for similar aromatic amines and serves as a general guide. nih.govjppres.comedqm.eu

To enhance selectivity and sensitivity for nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD), also known as a Thermionic Specific Detector (TSD), is often preferred over FID. The NPD exhibits a significantly higher response to nitrogen and phosphorus compounds compared to hydrocarbons. This selectivity is advantageous when analyzing this compound in complex samples where other organic compounds may be present.

The detector operates by catalytically decomposing nitrogen-containing compounds on a heated alkali metal bead (often rubidium or cesium) to produce specific ions, generating a measurable current. This process results in a sensitivity that can be up to 50,000 times greater for nitrogen than for carbon. For the analysis of free aromatic amines, methods using a TSD have achieved detection limits in the picogram range (10-20 pg). chemicalbook.comiarc.fr The use of a TSD can greatly increase the sensitivity of the measurement compared to an FID. However, it is noted that the response factor for a TSD can differ between various nitrogen-containing compounds, necessitating species-specific calibration for accurate quantification. researchgate.net

A novel and highly sensitive technique for the detection of nitrogen species is Gas Chromatography-Combustion-Mass Spectrometry (GC-C-MS). This method provides a powerful tool for nitrogen-selective detection. The operating principle involves the complete combustion of analytes eluting from the GC column at high temperatures (e.g., ≥1000 °C) in the presence of an oxygen source. Under these conditions, nitrogen-containing compounds like this compound are converted into volatile nitric oxide (NO).

This NO is then directed into a mass spectrometer, where it is detected, typically by monitoring its mass-to-charge ratio (m/z 30). This approach offers remarkable selectivity and sensitivity. Research has demonstrated that this technique achieves a detection limit for nitrogen that is significantly lower than that of established methods like GC with Nitrogen Chemiluminescence Detection (NCD). One study reported a detection limit of 0.7 picograms of injected nitrogen, which is superior to the typical 2 to 20 pg N range for GC-NCD. Further refinements of the GC-C-MS prototype achieved an even lower detection limit of 0.02 pg of injected nitrogen. The method shows excellent linearity and an equimolar response for various N-containing compounds, including this compound.

Nitrogen-Selective Detection (Thermionic Specific Detector)

High-Temperature Glass-Capillary Gas Chromatography

The analysis of less volatile or thermally labile compounds, including certain aromatic amines, can be accomplished using high-temperature glass-capillary gas chromatography. Glass capillary columns are valued for their inertness, which is crucial for preventing the adsorption and degradation of polar analytes like amines. researchgate.net

Methods have been described for determining free aromatic amines using high-temperature glass-capillary GC, often paired with a nitrogen-selective detector to achieve very low detection limits. chemicalbook.comiarc.fr The ability to operate at elevated temperatures is necessary to ensure the efficient elution of compounds with higher boiling points, providing sharp and symmetrical peaks for accurate quantification.

Mass Spectrometry for Molecular Analysis

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a definitive technique for the molecular analysis of this compound. It provides information on the molecular weight and structural details through fragmentation patterns.

When this compound is analyzed by GC-MS using electron ionization (EI), the molecule undergoes fragmentation, producing a unique mass spectrum. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 205, corresponding to its molecular weight. nih.gov

The fragmentation pattern is characteristic of N-alkylanilines. A prominent fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this results in the loss of a propyl radical (C₃H₇•), leading to a major peak at m/z 162. This ion is often one of the most abundant in the spectrum. Other significant fragments are observed at m/z 120 and 106. nih.gov

The key fragments in the electron ionization mass spectrum of this compound are summarized below:

| m/z | Proposed Fragment Identity / Origin | Relative Intensity |

| 205 | Molecular Ion [M]⁺ | Moderate |

| 162 | [M - C₃H₇]⁺ (Loss of a propyl radical via alpha-cleavage) | High (Often Base Peak) |

| 120 | [M - C₆H₁₃]⁺ or further fragmentation | High |

| 106 | [C₇H₈N]⁺ | High |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

This fragmentation data allows for the unambiguous identification of this compound in a sample, even in the presence of other co-eluting substances, by comparing the obtained spectrum with reference library spectra.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful analytical technique for determining the molecular weight of various compounds. In the analysis of tertiary amines such as this compound, distinctive ionization behavior is often observed. Studies on similar tertiary amines have shown that instead of the expected protonated molecule [M+H]⁺, strong signals corresponding to [M-H]⁺ ions are frequently detected. nih.gov This phenomenon is attributed to the dehydrogenation of the protonated tertiary amine under the unique conditions of MALDI, resulting in the formation of a stable iminium ion with an N=C double bond. nih.gov

This dehydrogenation process has been investigated using isotopic labeling, which confirmed that for many tertiary amines, the hydrogen is removed from a position alpha to the nitrogen atom. researchgate.netnih.gov The intensity of these [M-H]⁺ ion peaks is notably higher for tertiary amines compared to primary or secondary amines, for which these ions are weak or absent. nih.govnih.gov This difference is likely because any [M-H]⁺ ions formed from primary or secondary amines could readily transfer a proton to neutral amine molecules within the gas-phase plume, neutralizing them into imines that are not detected by the mass spectrometer. nih.gov

Development of Novel Matrix Systems

A significant challenge in the MALDI-MS analysis of low molecular weight compounds like this compound (MW: 205.34 g/mol ) is the interference from matrix-related peaks in the low mass-to-charge (m/z) region. nih.govrsc.org To overcome this, research has focused on developing novel matrix systems that either reduce matrix-related signals or shift the analyte signal to a higher, interference-free mass range. nih.gov

Ionic liquid matrices (ILMs) have emerged as a successful alternative to traditional crystalline matrices. mdpi.com ILMs often provide a more homogenous sample preparation and can suppress the interfering background signals typically seen with conventional matrices. mdpi.comacs.org Of particular relevance is the development of binary matrices where a basic compound is added to a standard acidic matrix. A notable example is the use of a 2,5-dihydroxybenzoic acid (DHB) matrix combined with an aniline (B41778) derivative, such as N,N-dimethylaniline (DMA), a close structural analog of this compound. nih.govacs.orgnih.gov The DHB/DMA matrix has been shown to significantly improve signal intensity and crystal homogeneity for the analysis of oligosaccharides. nih.govacs.org The basic nature of the aniline co-matrix is believed to facilitate the deprotonation of analytes in negative-ion mode or enhance ionization efficiency through specific interactions. pnas.org Other novel matrices, including N,S-doped carbon dots and metal-phthalocyanines, are also being developed to improve the detection of small molecules by minimizing matrix interference and enhancing sensitivity. nih.govrsc.org

Table 1: Selected Novel Matrix Systems for Small Molecule Analysis by MALDI-MS

| Matrix System | Analyte Class | Key Advantages | Reference(s) |

|---|---|---|---|

| DHB / N,N-Dimethylaniline (DMA) | Oligosaccharides, Glycans | Improved signal intensity, uniform crystal morphology, allows quantitative analysis. | nih.gov, acs.org, nih.gov |

| Metal-Phthalocyanines (MPcs) | Various Small Molecules | Shifts analyte signal to a higher, interference-free mass range by forming adducts. | nih.gov |

| 1,5-Diaminonaphthalene (DAN) | Small Metabolites, Phospholipids | Provides superior ionization for molecules with MW < ~400 Da in negative ion mode. | iastate.edu |

| N,S-Doped Carbon Dots (N,S-CDs) | Amino Acids, Peptides, Drugs | Good signal intensity with no matrix-related interference, high salt tolerance. | rsc.org |

| 1,8-Bis(dimethylamino)naphthalene (DMAN) | Acidic Compounds | Strong base matrix that promotes analyte deprotonation with no interfering matrix ions. | pnas.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structural and dynamic properties of this compound at the atomic level.

Solid-State Nitrogen-15 NMR

While solution-state NMR is commonly used, solid-state ¹⁵N NMR spectroscopy provides unique insights into the electronic structure of molecules in the solid phase. This is particularly valuable for studying intermolecular interactions and the effects of crystal packing. For aromatic amines, solid-state ¹⁵N NMR can reveal details about the C-N bond character and the delocalization of the nitrogen lone-pair electrons into the phenyl ring. acs.org

Studies on N,N-dimethylaniline, a close analog of this compound, have demonstrated the feasibility of obtaining natural abundance ¹⁵N cross-polarization (CP) spectra from non-spinning powder samples. acs.orgnih.gov These experiments require careful optimization and can necessitate long acquisition times, but they provide direct measurement of the chemical shift tensor components. acs.org The technique typically involves cross-polarization from abundant protons to the rare ¹⁵N nucleus, combined with high-power proton decoupling to achieve high-resolution spectra of solid samples. acs.org

Investigation of Nitrogen Chemical Shift Tensor Components

A key advantage of solid-state NMR is its ability to determine the three principal components (δ₁₁, δ₂₂, and δ₃₃) of the chemical shift (CS) tensor. These components describe the anisotropy of the magnetic shielding around the nucleus and are highly sensitive to the local electronic environment and molecular orientation.

For N,N-dimethylaniline derivatives, solid-state ¹⁵N NMR and quantum chemical calculations have been used to measure and orient the nitrogen CS tensor. acs.orgnih.gov The results show that the component δ₂₂ is oriented perpendicular to the molecular plane. The other two components, δ₁₁ and δ₃₃, lie within the molecular plane, with δ₁₁ pointing approximately along the C(ipso)−N bond. acs.org It was observed that δ₁₁ and δ₃₃ are sensitive to the electronic properties of substituents on the phenyl ring, while δ₂₂ remains largely unchanged. acs.orgnih.gov This is because variations in the electron-donating or withdrawing nature of substituents primarily affect the n-π* and σ-π* electronic transitions, which involve electron rotation about axes within the molecular plane, thus influencing the in-plane tensor components. acs.org

Table 2: Experimental ¹⁵N Chemical Shift Tensor Components for Solid N,N-Dimethylaniline Analogs (in ppm relative to liquid nitromethane)

| Compound | δ₁₁ | δ₂₂ | δ₃₃ | δᵢₛₒ (calc.) | Span (Ω = δ₁₁ - δ₃₃) |

|---|---|---|---|---|---|

| 4-Nitro-N,N-dimethylaniline | -16 | -143 | -219 | -126 | 203 |

| 4-Cyano-N,N-dimethylaniline | -19 | -154 | -212 | -128 | 193 |

| N,N-Dimethylaniline | -47 | -155 | -203 | -135 | 156 |

| 4-Methyl-N,N-dimethylaniline | -57 | -154 | -204 | -138 | 147 |

Data sourced from a solid-state ¹⁵N NMR and quantum chemical study of N,N-dimethylaniline derivatives. acs.org

Conformational Flexibility and Nitrogen Inversion Effects

The N,N-dialkylamino group is not strictly planar. It possesses conformational flexibility arising from two main dynamic processes: rotation around the C(phenyl)−N bond and the pyramidal inversion of the nitrogen atom. ias.ac.in The delocalization of the nitrogen lone pair into the aromatic π-system gives the C-N bond partial double-bond character, leading to a significant energy barrier for rotation. ias.ac.in

Simultaneously, the nitrogen atom can undergo rapid inversion between two pyramidal conformations. mdpi.comd-nb.info In N,N-dimethylaniline, the most stable conformation involves a pyramidal nitrogen, and the barrier to inversion is relatively small. ias.ac.in Quantum chemical calculations performed as part of solid-state NMR studies on N,N-dimethylaniline derivatives have investigated the effect of this non-planarity and nitrogen inversion on the chemical shift tensor. acs.org These dynamic effects influence the electronic structure and, consequently, the observed NMR parameters, providing a link between molecular motion and spectroscopic signatures. The energy barrier for nitrogen inversion can be influenced by substituents and the solvent environment. mdpi.comd-nb.info

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as a powerful tool for elucidating the molecular properties of N,N-Dibutylaniline from a theoretical standpoint. These computational methods allow for the precise determination of its three-dimensional structure and the prediction of its spectroscopic behavior.

Geometry Optimization and Vibrational Frequencies

The geometry of this compound has been optimized using Density Functional Theory (DFT) methods, which are instrumental in determining the most stable conformation of the molecule. arxiv.orgfaccts.decrystalsolutions.eu Computational studies on analogous molecules, such as N,N-dimethylaniline, often employ the B3LYP functional with basis sets like 6-311++G(d,p) to achieve a detailed understanding of their molecular structure. researchgate.netresearchgate.net For this compound, these calculations would similarly predict key bond lengths and angles. The nitrogen atom is expected to have a slightly pyramidal geometry, with the sum of the bond angles around it being close to 360 degrees, indicating a near-planar arrangement but with some sp³ character. The rotation of the butyl groups and their interaction with the phenyl ring influence the final optimized geometry.

The C-N bond connecting the nitrogen to the phenyl ring is of particular interest. In related aromatic amines, this bond length is typically shorter than a standard C-N single bond, suggesting a degree of p-π conjugation between the nitrogen lone pair and the aromatic ring. The bond lengths within the benzene (B151609) ring are also slightly altered from those in benzene, reflecting the electronic influence of the dibutylamino substituent.

Vibrational frequency analysis, typically performed at the same level of theory as the geometry optimization, provides theoretical infrared (IR) and Raman spectra. wiley.com These calculated frequencies correspond to the fundamental vibrational modes of the molecule. For this compound, key vibrational modes would include the C-H stretching of the aromatic ring and the alkyl chains, C-C stretching within the phenyl ring, and the C-N stretching vibrations. While experimental IR spectra are available, theoretical calculations are crucial for the precise assignment of each observed band to a specific molecular motion. researchgate.netnih.gov For instance, aromatic C-H stretching vibrations are generally expected in the 3100–3000 cm⁻¹ region, while the aliphatic C-H stretches of the butyl groups would appear at slightly lower wavenumbers. researchgate.net

Table 1: Predicted Key Vibrational Modes for this compound (Based on Analogous Compounds)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

Note: This data is illustrative and based on typical values for similar aromatic amines.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation, and computational methods can predict NMR chemical shifts with considerable accuracy. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the ¹H and ¹³C NMR spectra of organic molecules. liverpool.ac.ukbilecik.edu.trresearchgate.net

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the two butyl chains. The aromatic protons would appear in the downfield region (typically 6.5-7.5 ppm), with their exact shifts influenced by the electron-donating effect of the dibutylamino group. The protons on the butyl chains would appear in the upfield region, with the chemical shifts varying based on their proximity to the nitrogen atom.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the phenyl ring would have characteristic shifts, with the ipso-carbon (the carbon directly attached to the nitrogen) being significantly affected. The carbons of the butyl groups would also show distinct signals. Comparing these predicted shifts with experimental data allows for the validation of the computational model and a more detailed interpretation of the experimental spectrum. chemicalbook.com

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts for this compound